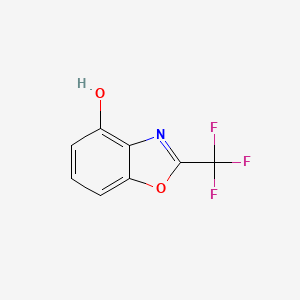

2-(Trifluoromethyl)-1,3-benzoxazol-4-ol

Description

Significance of the Benzoxazole (B165842) Scaffold in Academic Research

The benzoxazole scaffold is a cornerstone in the development of new chemical entities due to its wide-ranging biological activities and diverse applications. nih.govossila.com

Benzoxazole moieties are present in a variety of natural products and synthetic compounds that exhibit significant biological activity. nih.govjocpr.comresearchgate.net This has spurred extensive research into the synthesis and derivatization of the benzoxazole core to explore its therapeutic potential. nih.govresearchgate.netrsc.org The scaffold is associated with a broad spectrum of pharmacological effects, as highlighted in the table below.

| Biological Activity | Examples of Benzoxazole Derivatives | Reference |

|---|---|---|

| Antimicrobial | 2-Aryl and N-phenyl-1,3-benzoxazol-2-amine derivatives | researchgate.net |

| Anticancer | 2-Substituted-1,3-benzoxazole and 3-[(3-substituted)propyl]-1,3-benzoxazol-2(3H)-one derivatives | consensus.app |

| Anti-inflammatory | 2-Oxo-3H-benzoxazole derivatives | rsc.org |

| Antiviral | Various substituted benzoxazoles | researchgate.net |

| Antifungal | Derivatives of 3-(2-benzoxazol-5-yl)alanine | nih.gov |

This table is interactive. Click on the headers to sort the data.

The utility of the benzoxazole scaffold extends beyond the realm of medicinal chemistry. In materials science, benzoxazole-containing polymers are known for their high thermal stability and excellent mechanical properties, making them suitable for applications in high-performance materials. Furthermore, benzoxazole derivatives have been investigated as fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.net In the field of catalysis, benzoxazole-based ligands have been employed in various metal-catalyzed reactions, and certain benzoxazole derivatives have been used as catalysts themselves. nih.govejournal.byresearchgate.netmdpi.comresearchgate.net

Influence of the Trifluoromethyl Group on Molecular Design and Activity

The trifluoromethyl (CF3) group is a unique and powerful substituent in molecular design, prized for its ability to modulate the physicochemical and biological properties of a molecule.

The introduction of a trifluoromethyl group is a well-established strategy in the development of pharmaceuticals and agrochemicals. consensus.app Its strong electron-withdrawing nature and high lipophilicity can significantly alter a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The CF3 group is often used to block metabolic pathways, thereby increasing the half-life of a drug.

| Property Influenced by CF3 Group | Effect | Reference |

|---|---|---|

| Lipophilicity | Increases | |

| Metabolic Stability | Increases | |

| Bioavailability | Often improves | |

| Binding Affinity | Can be enhanced through specific interactions | |

| Acidity of nearby protons | Increases |

This table is interactive. Click on the headers to sort the data.

The trifluoromethyl group can participate in various non-covalent interactions within a biological system, including dipole-dipole, ion-dipole, and halogen bonding interactions. rsc.org These interactions can contribute to a higher binding affinity and selectivity of a ligand for its target protein. The replacement of a methyl group with a trifluoromethyl group can lead to significant changes in biological activity, although the outcome is highly dependent on the specific molecular context. researchgate.net

Overview of Research Trajectories for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol and Analogues

Direct research on 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is limited in the current scientific literature. However, based on the known properties of its constituent parts, several research trajectories can be envisioned. The synthesis of this compound would likely involve the condensation of 2-amino-3-hydroxy-trifluoromethylbenzene with a suitable one-carbon synthon, drawing from established methods for the synthesis of 2-trifluoromethyl benzoxazoles.

Investigations into its biological activity would be a primary focus, exploring its potential as an antimicrobial, anticancer, or anti-inflammatory agent, given the established activities of other benzoxazole derivatives. nih.govresearchgate.netrsc.orgresearchgate.net The presence of the hydroxyl group at the 4-position offers a site for further derivatization, allowing for the synthesis of a library of analogues with potentially enhanced or modulated biological activities. For instance, the synthesis of 2-methyl-1,3-benzoxazol-4-yl diphenylphosphinate (B8688654) from 2-methyl-1,3-benzoxazol-4-ol (B1269489) highlights a potential reaction pathway for the hydroxyl group. nih.gov

Furthermore, the unique combination of the electron-withdrawing trifluoromethyl group and the electron-donating hydroxyl group on the benzoxazole scaffold could lead to interesting photophysical properties, making it a candidate for studies in materials science. The compound and its derivatives could also be explored as ligands in coordination chemistry or as organocatalysts. The study of analogues, such as N-alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides, provides insights into the potential biological activities of trifluoromethyl-containing heterocyclic compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)-1,3-benzoxazol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NO2/c9-8(10,11)7-12-6-4(13)2-1-3-5(6)14-7/h1-3,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMROUIFYSJNKBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)OC(=N2)C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Structural Elucidation and Characterization of 2 Trifluoromethyl 1,3 Benzoxazol 4 Ol

Spectroscopic Analysis for Structural Confirmation

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the elemental composition of a molecule with high accuracy. For 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (molecular formula: C₈H₄F₃NO₂), the exact mass can be calculated, allowing for unambiguous identification.

The primary role of HRMS is to measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, which helps in confirming the molecular formula. The expected monoisotopic mass for the neutral molecule is 203.0194 g/mol . In positive-ion mode, the protonated molecule [M+H]⁺ would be the target for detection.

While specific experimental HRMS data for this exact compound is not widely published, analysis of related trifluoromethyl-substituted heterocycles, such as 3-(trifluoromethyl)-2,1-benzisoxazoles, provides insight into expected fragmentation patterns. fluorine1.ru A characteristic fragmentation pathway for aromatic trifluoromethyl compounds involves the loss of a difluorocarbene radical (:CF₂) from the molecular ion. fluorine1.ru This rearrangement is a key diagnostic feature in the mass spectra of such molecules. Other potential fragmentations would involve the cleavage of the benzoxazole (B165842) ring.

Table 1: Predicted HRMS Data for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol

| Species | Formula | Calculated Mass (m/z) |

|---|---|---|

| [M]⁺ | C₈H₄F₃NO₂⁺ | 203.0194 |

| [M+H]⁺ | C₈H₅F₃NO₂⁺ | 204.0272 |

Note: Data is predicted based on elemental composition and known fragmentation patterns of similar compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is expected to display several characteristic absorption bands that confirm its structure.

The most prominent feature would be a broad and intense absorption band in the region of 3400-3650 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. libretexts.org This broadening is a result of intermolecular hydrogen bonding in the solid state. libretexts.orglibretexts.org The aromatic nature of the molecule would be confirmed by weak to medium C-H stretching vibrations typically found between 3000-3100 cm⁻¹ and C=C in-ring stretching absorptions in the 1450-1600 cm⁻¹ region. libretexts.org

The trifluoromethyl (CF₃) group is expected to produce strong and characteristic absorption bands. The symmetric and asymmetric C-F stretching vibrations typically occur in the 1100-1400 cm⁻¹ range. The benzoxazole ring itself contributes to the spectrum with C=N stretching (around 1610-1680 cm⁻¹) and aromatic C-O-C stretching vibrations.

Table 2: Predicted Characteristic IR Absorption Bands for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3400 - 3650 | Strong, Broad |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Weak to Medium |

| Benzoxazole Ring | C=N Stretch | 1610 - 1680 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1100 - 1400 | Strong |

Note: Predicted values are based on established group frequency correlations. libretexts.orglibretexts.orgpressbooks.pubresearchgate.net

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is not publicly documented, analysis of structurally similar compounds allows for a robust prediction of its solid-state characteristics. X-ray crystallography provides definitive information on molecular conformation, bond lengths, bond angles, and the nature of intermolecular interactions that dictate the crystal packing.

Analysis of Molecular Conformation and Tautomerism

The benzoxazole core, formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is an aromatic bicyclic system and is expected to be largely planar. nih.gov However, the presence of the bulky trifluoromethyl group at the 2-position could induce minor steric strain, potentially causing a slight deviation of the CF₃ group from the ring's plane. Studies on related molecules, such as 4-nitro-2-(trifluoromethyl)benzoic acid, have shown that a trifluoromethyl group can cause adjacent functional groups to rotate out of the aromatic plane. researchgate.net

A significant structural aspect of 4-hydroxy substituted heterocycles is the potential for tautomerism. mdpi.com 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol (the enol form) could exist in equilibrium with its keto tautomer, 2-(trifluoromethyl)-1,3-benzoxazol-4(5H)-one. The prevalence of either tautomer in the solid state is influenced by the stability of the crystal lattice, which is largely determined by intermolecular forces. In similar systems like 4-hydroxy-1,3-thiazoles, the hydroxy (enol) form is common and stabilized by strong hydrogen bonds. researchgate.net Spectroscopic and crystallographic analysis would be required to definitively determine the dominant tautomeric form in the crystal.

Elucidation of Intermolecular Interactions

The crystal packing of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol is expected to be governed by a combination of strong and weak intermolecular interactions.

The primary and most influential interaction would be hydrogen bonding involving the 4-hydroxyl group. This group can act as a hydrogen bond donor (-OH) and the nitrogen atom of the oxazole ring can act as an acceptor, leading to the formation of robust chains or dimers. Such strong interactions are known to be dominant in defining the crystal architecture of hydroxy-substituted heterocycles. researchgate.net

The trifluoromethyl group also plays a crucial role in directing the crystal packing through weaker interactions. researchgate.net The highly polarized C-F bonds allow the fluorine atoms to participate in various non-covalent contacts, including:

C-H···F hydrogen bonds: Interactions between the fluorine atoms and aromatic C-H groups on adjacent molecules.

F···F contacts: Close contacts between fluorine atoms of neighboring CF₃ groups.

C-F···π interactions: Interactions between the fluorine atoms and the electron-rich aromatic rings.

These weak but numerous interactions, involving organic fluorine, are significant in the molecular recognition and assembly of fluorinated molecules in the solid state. researchgate.net The interplay between the strong O-H···N hydrogen bonds and the weaker, more diffuse fluorine-based contacts would ultimately define the three-dimensional supramolecular structure. researchgate.netnih.gov

Reactivity, Functionalization, and Coordination Chemistry of 2 Trifluoromethyl 1,3 Benzoxazol 4 Ol

Derivatization Strategies at the Benzoxazole (B165842) Core

Derivatization of the benzoxazole core can be systematically approached by targeting the hydroxyl group, the benzene (B151609) ring, or the trifluoromethyl substituent, each offering distinct opportunities for structural modification.

The phenolic hydroxyl group at the C-4 position is a prime site for functionalization through reactions such as etherification and esterification. These modifications can alter the compound's solubility, lipophilicity, and biological activity.

Etherification: The Williamson ether synthesis is a classical and effective method for converting the phenolic hydroxyl group into an ether. This reaction involves the deprotonation of the phenol (B47542) with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide.

Table 1: Representative Conditions for Etherification of Phenolic Hydroxyl Groups This table presents generalized conditions based on standard organic chemistry procedures, as specific examples for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol are not readily available in the literature.

| Reagent | Base | Solvent | Temperature | Product Type |

| Methyl Iodide | K2CO3 | Acetone | Reflux | Methyl Ether |

| Benzyl Bromide | NaH | THF | 0 °C to RT | Benzyl Ether |

| Ethyl Bromoacetate | Cs2CO3 | DMF | RT | Carboxymethyl Ether |

Esterification: Due to the relatively poor nucleophilicity of the phenolic hydroxyl group, direct esterification with carboxylic acids is often slow and inefficient. niscpr.res.inlibretexts.org More effective methods involve the use of more reactive acylating agents like acyl chlorides or acid anhydrides. libretexts.org The reaction is typically performed in the presence of a base (e.g., pyridine, triethylamine) to neutralize the liberated acid (HCl or carboxylic acid) and to activate the phenol. libretexts.org Alternatively, converting the phenol to its more reactive sodium or potassium salt can facilitate the reaction. libretexts.org

Table 2: Common Reagents for Esterification of Phenols This table outlines common methods for phenolic esterification. niscpr.res.inlibretexts.org The choice of reagent and conditions can be adapted for the target molecule.

| Acylating Agent | Base/Catalyst | Solvent | General Conditions | Product Type |

| Acetyl Chloride | Pyridine | Dichloromethane | 0 °C to RT | Acetate Ester |

| Ethanoic Anhydride | Sodium Hydroxide (aq) | Biphasic | RT | Acetate Ester |

| Benzoyl Chloride | Pyridine or NaOH | Pyridine or H2O/DCM | RT | Benzoate Ester |

| Carboxylic Acid | DCC/DMAP | Dichloromethane | RT | Ester |

The benzene portion of the benzoxazole core is susceptible to electrophilic aromatic substitution (EAS). wikipedia.org The regiochemical outcome of such reactions is controlled by the directing effects of the existing substituents. The hydroxyl group is a powerful activating, ortho, para-director, while the fused oxazole (B20620) ring, particularly when substituted with a CF3 group, is expected to be deactivating and meta-directing with respect to its own positions.

For 2-(trifluoromethyl)-1,3-benzoxazol-4-ol, the potent activating effect of the hydroxyl group at C-4 will dominate. wikipedia.org Therefore, electrophiles are expected to preferentially attack the positions ortho and para to the hydroxyl group, namely C-5 and C-7. The C-5 position is sterically more accessible than the C-7 position, which is flanked by the fused oxazole ring.

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO2).

Halogenation: Using Br2 or Cl2 with a Lewis acid catalyst (e.g., FeBr3, AlCl3) to introduce a halogen atom.

Sulfonation: Using fuming sulfuric acid to introduce a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Using an alkyl halide or acyl halide with a strong Lewis acid catalyst like AlCl3 to introduce alkyl or acyl groups. masterorganicchemistry.com

The strong activation by the hydroxyl group may obviate the need for a Lewis acid catalyst in halogenation reactions.

The trifluoromethyl group is generally considered chemically inert due to the strength of the C-F bonds. However, recent advances in synthetic chemistry have provided strategies for its functionalization. ccspublishing.org.cn These methods often involve the generation of radical intermediates through single-electron reduction of the trifluoromethylarene, which subsequently eliminates a fluoride (B91410) ion to produce a difluoromethyl radical. ccspublishing.org.cn This radical can then be trapped by various reagents. Electrochemical or metal-based reducing agents are often required to initiate this process. ccspublishing.org.cn

Chemical Transformations Involving the Trifluoromethyl Substituent

The trifluoromethyl group is not merely a passive substituent; it can actively participate in chemical reactions, primarily through the cleavage of one or more C-F bonds.

Defluorination transforms the robust CF3 group into more reactive difluoro- or monofluoromethyl moieties, opening pathways to a wider array of derivatives.

Reductive Defluorination: This process typically involves single-electron transfer to the trifluoromethylarene to form a radical anion. This intermediate then expels a fluoride ion. This can be achieved using reducing agents like magnesium metal or via electrochemical methods. ccspublishing.org.cn

Protolytic Defluorination: In the presence of Brønsted superacids (e.g., trifluoromethanesulfonic acid), trifluoromethyl-substituted arenes can undergo protolytic defluorination. nih.gov The reaction is thought to proceed through protonation of a fluorine atom, followed by the loss of HF to generate a difluorocarbocation. This highly electrophilic species can then participate in reactions such as Friedel-Crafts-type alkylations. nih.govnih.gov

Hydrolytic Defluorination: Studies on trifluoromethylphenols have shown that under aqueous, often alkaline, conditions, the CF3 group can undergo spontaneous hydrolysis to a carboxylic acid group. rsc.orgchemrxiv.org This transformation is highly dependent on the position of the substituents. For 2- and 4-trifluoromethylphenol, the reaction proceeds via the deprotonated phenoxide, with the negative charge facilitating an E1cb-type elimination of fluoride. chemrxiv.org Given the structure of 2-(trifluoromethyl)-1,3-benzoxazol-4-ol, a similar base-mediated hydrolysis pathway could potentially convert the 2-CF3 group into a 2-carboxyl group.

Table 3: Summary of Defluorination Strategies for Aryl-CF3 Groups

| Method | Reagents/Conditions | Key Intermediate(s) | Outcome | Ref. |

| Reductive Defluorination | Mg metal, Brønsted acid; or Electrochemical reduction | Radical anion, Difluoromethyl radical | C-F bond reduction/functionalization | ccspublishing.org.cn |

| Protolytic Defluorination | Brønsted superacids (e.g., CF3SO3H) | Difluorocarbocation | Friedel-Crafts alkylation | nih.gov |

| Hydrolytic Defluorination | Aqueous base (e.g., NaOH) | Phenoxide, Benzoyl fluoride intermediate | Conversion of -CF3 to -COOH | chemrxiv.org |

The C-2 carbon of the benzoxazole ring, being adjacent to the strongly electron-withdrawing trifluoromethyl group, is highly activated towards nucleophilic attack. This is analogous to the reactivity observed in 2-trichloromethylbenzoxazoles, which readily react with various nucleophiles. nih.govresearchgate.net Depending on the nucleophile and reaction conditions, two primary pathways can be envisioned:

Addition-Elimination: A nucleophile could attack the electrophilic C-2 carbon, leading to the formation of a tetrahedral intermediate. Subsequent elimination could potentially displace the trifluoromethyl group, although this would require breaking a strong C-C bond.

Substitution of the Trihalomethyl Group: More commonly, reactions at a trihalomethyl-substituted carbon proceed with the substitution of the entire group. In the case of 2-trichloromethylbenzoxazoles, nucleophiles can attack the trichloromethyl carbon itself or the C-2 position, leading to various substituted benzoxazoles. nih.gov A similar reactivity pattern could be anticipated for the trifluoromethyl analogue, allowing for the introduction of various substituents at the C-2 position by displacing the CF3 group, although this is generally more challenging than displacing a CCl3 group.

Coordination Chemistry and Ligand Properties

Investigation of Coordination Modes with Transition Metals

There is no available scientific literature describing the investigation of coordination modes of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol with transition metals.

Application as Chiral Ligands in Asymmetric Synthesis

There is no available scientific literature reporting the application of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol as a chiral ligand in asymmetric synthesis.

Computational and Theoretical Investigations of 2 Trifluoromethyl 1,3 Benzoxazol 4 Ol

De Novo Design and Structure-Based Drug Design Approaches

The benzoxazole (B165842) ring system is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. researchgate.netsemanticscholar.org The 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol structure represents a valuable starting point for de novo and structure-based drug design.

In structure-based design, computational tools like molecular docking are used to predict how a ligand will bind to the active site of a biological target, such as an enzyme or receptor. nih.gov The benzoxazole core can be used as a central scaffold, which is then elaborated with different functional groups to optimize interactions with the target protein. For instance, benzoxazole derivatives have been designed as potential inhibitors of enzymes like VEGFR-2, which is implicated in cancer. nih.gov

The trifluoromethyl group is particularly significant in drug design. Its inclusion can enhance metabolic stability, increase binding affinity, and improve membrane permeability. The 4-hydroxyl group provides a key hydrogen bonding donor/acceptor site, which can be crucial for anchoring the molecule within a protein's active site.

Target Identification: Identifying a protein target relevant to a specific disease.

Scaffold Hopping/Elaboration: Using the 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol scaffold as a core.

Computational Modeling: Employing docking and pharmacophore modeling to design new derivatives with improved binding affinity and selectivity for the target. nih.gov

Synthesis and Evaluation: Synthesizing the designed compounds and testing their biological activity.

This iterative process of design, synthesis, and testing allows for the rational development of novel therapeutic agents based on the promising benzoxazole scaffold. nih.govnih.gov

Mechanistic Studies of Biological Activity Inferred from Benzoxazole Class

General Biological Activities Associated with Benzoxazole (B165842) Scaffold

The benzoxazole nucleus is considered a "privileged" scaffold in drug discovery, meaning it can bind to a variety of biological targets with high affinity, leading to a diverse range of biological responses. researchgate.netnih.gov This versatility is attributed to its rigid, planar structure and the presence of nitrogen and oxygen heteroatoms, which can participate in various non-covalent interactions with biological macromolecules. chemistryjournal.net

Benzoxazole derivatives have been extensively reported to exhibit significant antimicrobial properties. indexcopernicus.comjocpr.com Their mechanism of action is often multifaceted and can vary depending on the specific derivative and the target microorganism.

Antibacterial Activity: The antibacterial effects of benzoxazoles have been observed against a broad spectrum of both Gram-positive and Gram-negative bacteria. nih.gov For instance, certain benzoxazole derivatives have shown considerable growth inhibition against clinical isolates of Staphylococcus aureus and have also demonstrated activity against Escherichia coli and Pseudomonas aeruginosa. asm.org The activity against Gram-positive bacteria is often more pronounced. nih.gov Some synthetic benzoxazoles have demonstrated antibacterial activity that is comparable or even superior to commercially available antibiotics. nih.gov

Antifungal Activity: The benzoxazole scaffold is also a key component in many antifungal agents. researchgate.netxjtlu.edu.cn These compounds have shown efficacy against various fungal strains, including Candida albicans and Aspergillus niger. indexcopernicus.comnih.gov The antifungal activity of some benzoxazole derivatives has been found to be higher than that of the standard antifungal drug miconazole (B906) in certain studies. researchgate.net

The following table summarizes the antimicrobial activity of selected benzoxazole derivatives from various studies.

| Compound Type | Target Microorganism | Observed Activity | Reference |

| Benzoxazole Derivatives | Staphylococcus aureus (Gram-positive) | Significant growth inhibition | asm.org |

| Benzoxazole Derivatives | Escherichia coli (Gram-negative) | Active | asm.org |

| Benzoxazole Derivatives | Pseudomonas aeruginosa (Gram-negative) | Active | asm.org |

| 2-[(2-phenylethyl) sulfanyl]-1, 3-benzoxazole | Bacteria | Good antimicrobial activity (MIC of 7.81 µg/mL) | researchgate.net |

| S-1,3-benzoxazol-2-yl O-(isobutyl) carbonothioate | Fungi | Higher antifungal activity than miconazole | researchgate.net |

| Benzoxazole Derivative (2b) | Various Bacteria | Broad spectrum activity (MIC values 0.098 to 0.78 μg/mL) | xjtlu.edu.cn |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Bacillus subtilis (Gram-positive) | Selective activity | nih.gov |

| 3-(2-benzoxazol-5-yl)alanine derivatives | Candida albicans | Antifungal properties | nih.gov |

A significant aspect of the biological activity of benzoxazoles stems from their ability to inhibit various enzymes crucial for cellular function and disease progression.

DNA Gyrase: This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. Benzoxazole derivatives have been identified as potential inhibitors of DNA gyrase, contributing to their antibacterial effects.

Cyclooxygenase-2 (COX-2): COX-2 is an enzyme involved in inflammation and pain pathways. Inhibition of this enzyme is a key mechanism for many anti-inflammatory drugs. Certain benzoxazole derivatives have demonstrated COX-2 inhibitory activity. mdpi.com

Acid Ceramidase: This enzyme is involved in the metabolism of sphingolipids and has been implicated in cancer progression. Benzoxazole-containing compounds have been explored as inhibitors of acid ceramidase.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that break down the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Several benzoxazole derivatives have been reported as potent inhibitors of both AChE and BChE, with some compounds exhibiting inhibitory activity at nanomolar concentrations. mdpi.commdpi.com For example, 4-(Naphtho[1,2-d] Current time information in Boston, MA, US.nih.govoxazol-2-yl)benzene-1,3-diol was identified as a potent AChE inhibitor with an IC50 value of 58 nM. mdpi.com

The table below provides examples of enzymes inhibited by benzoxazole derivatives.

| Enzyme Target | Biological Relevance | Benzoxazole Derivative Activity | Reference(s) |

| DNA Gyrase | Bacterial DNA replication | Inhibition contributes to antibacterial effects | |

| Cyclooxygenase-2 (COX-2) | Inflammation and pain | Inhibitory activity demonstrated | mdpi.com |

| Acid Ceramidase | Cancer progression | Potential as inhibitors | |

| Acetylcholinesterase (AChE) | Neurotransmission | Potent inhibition (some in nanomolar range) | mdpi.commdpi.com |

| Butyrylcholinesterase (BChE) | Neurotransmission | Moderate to potent inhibition | mdpi.commdpi.com |

| VEGFR-2 | Angiogenesis in cancer | Potent inhibition (some in nanomolar range) | nih.govresearchgate.nettandfonline.com |

Beyond direct enzyme inhibition, benzoxazole derivatives can disrupt fundamental cellular processes.

Microtubule Disruption: Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Some benzoxazole-containing compounds have been shown to interfere with microtubule polymerization. This disruption of microtubule dynamics can lead to cell cycle arrest and apoptosis (programmed cell death), which is a key mechanism for their anticancer activity. researchgate.net For instance, benzimidazole-oxindole conjugates, which share structural similarities with benzoxazoles, have been shown to inhibit tubulin polymerization. nih.gov

Role of the Trifluoromethyl Group in Modulating Biological Effects

The introduction of a trifluoromethyl (-CF3) group into a molecule can dramatically alter its physicochemical properties and, consequently, its biological activity. mdpi.com The -CF3 group is a strong electron-withdrawing substituent with a significant steric profile. mdpi.comresearchgate.net

The trifluoromethyl group can significantly enhance the binding affinity and selectivity of a ligand for its target receptor. researchgate.net

Enhanced Binding Affinity: The high electronegativity of the fluorine atoms in the -CF3 group makes it a potent electron-withdrawing substituent. mdpi.com This property can lead to improved hydrogen bonding and electrostatic interactions with biological targets. mdpi.comresearchgate.net The -CF3 group is also larger than a methyl group, which can result in enhanced hydrophobic interactions within the binding pocket of a receptor, further increasing affinity. mdpi.com

Modulation of Selectivity: The steric bulk and electronic nature of the trifluoromethyl group can influence the orientation of the molecule within the binding site, favoring interactions with a specific receptor subtype over others. This can lead to improved selectivity and a more targeted therapeutic effect. For example, replacing a methyl group with a trifluoromethyl group can alter the functional behavior of a ligand from an agonist to an antagonist. nih.gov

The electronic and steric properties of the trifluoromethyl group play a crucial role in its interaction with the active sites of enzymes.

Electronic Effects: The strong electron-withdrawing nature of the -CF3 group can influence the electronic environment of the entire molecule. researchgate.net This can affect the pKa of nearby functional groups, altering their ionization state at physiological pH and thereby influencing their ability to interact with amino acid residues in the enzyme's active site. The electron-withdrawing effect can also make adjacent bonds less susceptible to enzymatic oxidation, thereby increasing the metabolic stability of the compound. mdpi.com

Steric Effects: The trifluoromethyl group is sterically demanding. nih.gov This bulkiness can be advantageous, as it can help to properly orient the molecule within the active site to maximize favorable interactions. researchgate.net Conversely, the steric hindrance can also prevent the molecule from binding to off-target enzymes, thus improving its selectivity. nih.gov The steric effects of the -CF3 group can be a dominant factor in determining inhibitor potency and binding kinetics. nih.gov

The following table summarizes the key effects of the trifluoromethyl group on the biological activity of molecules.

| Property of Trifluoromethyl Group | Effect on Biological Activity | Mechanism | Reference(s) |

| High Electronegativity | Enhanced target binding affinity | Improved hydrogen bonding and electrostatic interactions | mdpi.comresearchgate.net |

| Strong Electron-Withdrawing Nature | Increased metabolic stability | Decreased susceptibility to oxidative metabolism | mdpi.com |

| Steric Bulk | Increased binding affinity and selectivity | Enhanced hydrophobic interactions and optimized fit in binding sites | mdpi.comresearchgate.netnih.gov |

| Lipophilicity | Improved membrane permeability | Facilitates passage through biological membranes | mdpi.com |

In Vitro (Non-Clinical) Mechanistic Investigations (e.g., DNA Interaction Studies)

The potential biological activity of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol can be inferred from studies on the broader class of benzoxazole derivatives. A significant area of investigation for this class of compounds is their interaction with deoxyribonucleic acid (DNA), which is a primary target for many therapeutic agents. nih.gov Understanding how small molecules like benzoxazoles bind to DNA is crucial for elucidating their mechanism of action at a molecular level. nih.gov Various biophysical techniques are employed to study these interactions, with spectroscopic and hydrodynamic methods being particularly informative. nih.govperiodikos.com.br These non-clinical investigations provide insights into the binding modes, affinity, and conformational changes induced in the DNA helix upon complex formation.

Spectroscopic Methods for Binding Analysis (e.g., UV-Vis, Fluorescence)

Spectroscopic techniques are fundamental in studying the binding of benzoxazole derivatives to DNA. nih.gov UV-Visible absorption and fluorescence spectroscopy are among the most commonly used methods to confirm and characterize the formation of a compound-DNA complex. nih.govperiodikos.com.br

UV-Visible Absorption Spectroscopy: This technique monitors the changes in the absorption spectrum of the benzoxazole derivative upon the addition of DNA. researchgate.net When a small molecule binds to DNA, alterations in the electronic transitions of its chromophore can occur. For benzoxazoles, interaction with DNA often leads to changes in absorbance intensity (hyperchromism or hypochromism) and may cause a shift in the wavelength of maximum absorption (bathochromic or hypsochromic shift). nih.gov A hypochromic effect, a decrease in molar absorptivity, is often indicative of an intercalative binding mode, resulting from the π-π stacking interactions between the aromatic chromophore of the compound and the DNA base pairs. researchgate.net The binding constant (Kb), which quantifies the affinity of the compound for DNA, can be calculated from the changes in the UV-Vis absorbance spectra at varying DNA concentrations. mdpi.com

Fluorescence Spectroscopy: Many benzoxazole derivatives exhibit fluorescent properties, making fluorescence spectroscopy a sensitive tool for studying their DNA interactions. periodikos.com.brperiodikos.com.br The fluorescence intensity of a benzoxazole compound can be either quenched or enhanced upon binding to DNA. periodikos.com.br An increase in fluorescence emission is often observed, which can be attributed to the compound being in a more rigid environment and protected from solvent quenching upon binding to the DNA helix. periodikos.com.br Competitive binding assays using a known DNA intercalator, such as ethidium (B1194527) bromide (EB), can also provide insights. In these experiments, the displacement of EB from its DNA-bound state by the test compound leads to a quenching of the EB-DNA fluorescence, suggesting a competitive binding mode, often intercalation. acs.org

| Technique | Observed Phenomenon | Inferred Interaction | Typical Data Point |

|---|---|---|---|

| UV-Vis Spectroscopy | Hypochromism | Intercalation (π-π stacking) | Kb = 1.0 x 104 M-1 |

| UV-Vis Spectroscopy | Hyperchromism | Groove Binding/Electrostatic Interaction | - |

| Fluorescence Spectroscopy | Increased Emission Intensity | Compound in a more rigid environment | - |

| Competitive EB Assay | Fluorescence Quenching | Displacement of EB, suggesting intercalation | - |

Viscosity Measurements to Infer Binding Modes

Viscosity measurements provide valuable hydrodynamic data to help distinguish between different modes of DNA binding, particularly between intercalation and groove binding. nih.govumich.edu The viscosity of a DNA solution is sensitive to changes in the length of the DNA helix. mdpi.comumich.edu

| Binding Mode | Effect on DNA Length | Result on Solution Viscosity |

|---|---|---|

| Intercalation | Increase | Significant Increase |

| Groove Binding | No significant change | Little to no change |

| Electrostatic Interaction | No significant change | No significant change |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient and sustainable synthetic methods is paramount for the future exploration of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol and its derivatives. While classical condensation reactions provide a foundational approach, emerging research is likely to focus on novel catalytic systems to improve yield, reduce reaction times, and enhance substrate scope.

Future synthetic strategies may include:

Metal-Catalyzed Cross-Coupling Reactions: The use of palladium, copper, or nickel catalysts could enable the introduction of diverse substituents onto the benzoxazole (B165842) core, allowing for the creation of extensive compound libraries for biological screening. researchgate.net

C-H Activation: Direct functionalization of C-H bonds on the benzoxazole scaffold represents a highly atom-economical approach to generate structural diversity, minimizing the need for pre-functionalized starting materials.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control, which could be instrumental in the large-scale production of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol derivatives.

A comparative overview of potential synthetic methodologies is presented in Table 1.

| Synthetic Approach | Potential Advantages | Key Considerations |

| Metal-Catalyzed Cross-Coupling | High efficiency, broad substrate scope | Catalyst cost and toxicity, optimization of reaction conditions |

| C-H Activation | High atom economy, reduced waste | Regioselectivity, catalyst development |

| Flow Chemistry | Improved safety and scalability, precise reaction control | Initial setup cost, specialized equipment |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields | Scalability limitations, potential for localized overheating |

Advanced Computational Modeling for Structure-Activity Relationship (SAR) Studies

Computational modeling is an indispensable tool in modern drug discovery, enabling the rational design of new molecules with improved biological activity and pharmacokinetic properties. For 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, advanced computational techniques can provide deep insights into its structure-activity relationships (SAR).

Key computational approaches to be explored include:

Quantum Mechanics (QM) Calculations: To accurately model the electronic properties of the molecule and its interactions with biological targets.

Molecular Dynamics (MD) Simulations: To study the conformational dynamics of the molecule and its binding modes within protein active sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling: To develop predictive models that correlate structural features with biological activity, guiding the design of more potent analogs.

Development of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol as a Privileged Scaffold for Targeted Biological Probes

The benzoxazole core is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. researchgate.net The unique substitution pattern of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol makes it an attractive candidate for the development of targeted biological probes.

Future research in this area could focus on:

Fluorescent Probes: The inherent fluorescence of some benzoxazole derivatives could be harnessed to develop probes for imaging biological processes in real-time.

Affinity-Based Probes: Modification of the scaffold with reactive groups could enable the identification and validation of new protein targets.

Photoaffinity Labeling: Incorporation of photoreactive moieties would allow for the covalent labeling of target proteins upon photoirradiation, providing a powerful tool for target identification.

The benzisoxazole scaffold, a related structure, has also been recognized for its privileged nature in medicinal chemistry. nih.govnih.gov

Investigation of New Biological Targets and Pathways

While the biological activities of many benzoxazole derivatives have been explored, the specific therapeutic potential of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol remains an open area of investigation. researchgate.netnih.govnih.gov A systematic exploration of its biological effects could uncover novel therapeutic applications.

Potential biological targets and pathways for investigation include:

Kinases: Many heterocyclic compounds are known to be potent kinase inhibitors, and the 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol scaffold could be optimized to target specific kinases involved in cancer or inflammatory diseases.

G-Protein Coupled Receptors (GPCRs): As a versatile scaffold, it may interact with various GPCRs, which are important targets for a wide range of diseases.

Ion Channels: The modulation of ion channel activity is a key mechanism for many drugs, and this compound could be screened for its effects on different ion channels.

Enzymes: The trifluoromethyl group can influence the binding affinity and metabolic stability of a molecule, making it a valuable feature for the design of enzyme inhibitors. beilstein-journals.org

Chemoinformatic and Data-Driven Approaches for Lead Optimization

Chemoinformatics and data-driven approaches are transforming the process of lead optimization in drug discovery. chemrxiv.orgnih.gov By leveraging large datasets of chemical and biological information, these methods can accelerate the identification of promising drug candidates.

For 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, these approaches can be applied to:

Virtual Screening: To identify commercially available or synthetically accessible analogs with a higher probability of biological activity.

ADMET Prediction: To predict the absorption, distribution, metabolism, excretion, and toxicity properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles.

Machine Learning Models: To build predictive models for biological activity and other properties based on existing data, guiding the design of new experiments.

A typical workflow for chemoinformatic-driven lead optimization is outlined in Table 2.

| Step | Description | Tools and Techniques |

| 1. Data Collection | Gathering chemical structures and associated biological data. | Chemical databases (e.g., PubChem, ChEMBL), internal datasets. |

| 2. Feature Generation | Calculating molecular descriptors that capture the structural and physicochemical properties of the molecules. | Molecular modeling software, RDKit, PaDEL-Descriptor. |

| 3. Model Building | Developing predictive models using machine learning algorithms. | Random Forest, Support Vector Machines, Deep Neural Networks. |

| 4. Model Validation | Assessing the predictive performance of the models using independent test sets. | Cross-validation, external validation. |

| 5. Virtual Screening and Design | Using the validated models to screen virtual libraries and propose new molecules with desired properties. | Docking software, generative models. |

Multi-Component Reactions for Enhanced Structural Diversity

Multi-component reactions (MCRs) offer a powerful strategy for rapidly generating libraries of structurally diverse compounds from simple starting materials in a single synthetic step. nih.govnih.gov The application of MCRs to the synthesis of 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol derivatives could significantly expand the accessible chemical space.

Future research could explore the development of novel MCRs that incorporate the 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol scaffold or its precursors. This would enable the efficient creation of large and diverse compound libraries for high-throughput screening, accelerating the discovery of new bioactive molecules. The use of microwave-assisted MCRs could further enhance the efficiency of these synthetic approaches. researchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of ortho-substituted phenolic precursors with trifluoromethyl-containing reagents. For example, derivatives like 5-Chloro-2-(trifluoromethyl)benzo[d]oxazole are synthesized via cyclocondensation of chlorinated phenolic amines with trifluoroacetic anhydride . Optimization includes adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Lewis acids). Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for yield improvement .

Q. Which spectroscopic techniques are most effective for characterizing 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol?

- Methodological Answer :

- 1H/13C/19F NMR : Essential for confirming the benzoxazole core and trifluoromethyl group. 19F NMR (δ ≈ -60 to -70 ppm) specifically verifies the CF3 group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemical ambiguities; software like SHELXL refines crystal structures .

Q. What are the key considerations in designing bioactivity studies for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol analogs?

- Methodological Answer : Focus on structure-activity relationship (SAR) studies by modifying substituents on the benzoxazole ring. For enzyme inhibition assays (e.g., kinases or oxidases):

- Use fluorogenic substrates to monitor activity.

- Compare analogs like 4-(Trifluoromethyl)oxazole-2-carboxylic acid (similar electronic profiles) to assess substituent effects .

- Molecular docking (AutoDock, Schrödinger) predicts binding modes to target proteins .

Advanced Research Questions

Q. How can SHELX software be utilized to resolve crystallographic data for 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol derivatives?

- Methodological Answer :

- Data Collection : Use high-resolution (≤1.0 Å) single-crystal X-ray diffraction data.

- Structure Solution : SHELXD (charge-flipping) or SHELXS (direct methods) for phase determination .

- Refinement : SHELXL refines atomic coordinates, thermal parameters, and occupancy. Validate with R-factor (<5%) and residual density maps .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to assess disorder or anisotropic motion .

Q. What strategies address discrepancies between computational predictions and experimental NMR data for trifluoromethyl-substituted benzoxazoles?

- Methodological Answer :

- Solvent Effects : Re-run NMR in deuterated DMSO or CDCl3 to identify solvent-induced shifts .

- Dynamic Processes : Variable-temperature NMR detects tautomerism (e.g., keto-enol equilibria).

- DFT Calculations : Gaussian or ORCA software models NMR chemical shifts (B3LYP/6-311+G(d,p) basis set) .

Q. How to handle impurities in synthesized 2-(Trifluoromethyl)-1,3-benzoxazol-4-ol batches?

- Methodological Answer :

- Analytical Profiling : HPLC (C18 column, acetonitrile/water gradient) or GC-MS identifies impurities (e.g., unreacted precursors or byproducts) .

- Process Optimization : Adjust stoichiometry (e.g., excess trifluoromethyl reagent) or use scavengers (molecular sieves) to suppress side reactions .

- Purification : Preparative HPLC or flash chromatography (hexane/ethyl acetate) isolates high-purity product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.